Pentaerythritol tetrakis(2-mercaptoacetate) can be synthesized from pentaerythritol and thioglycolic acid through esterification reactions. It falls under the category of thiol-containing compounds, which are known for their reactivity in various chemical processes. The compound is primarily used as a building block in organic synthesis and has applications in the production of adhesives, coatings, and polymers.
The synthesis of pentaerythritol tetrakis(2-mercaptoacetate) typically involves the esterification of pentaerythritol with thioglycolic acid. The process can be summarized as follows:
Pentaerythritol tetrakis(2-mercaptoacetate) possesses a complex molecular structure characterized by:
The presence of multiple sulfur atoms in its structure provides distinct chemical reactivity compared to other similar compounds, making it valuable for various applications .
Pentaerythritol tetrakis(2-mercaptoacetate) can participate in several types of chemical reactions:
The mechanism of action for pentaerythritol tetrakis(2-mercaptoacetate) primarily revolves around its reactivity due to the presence of thiol groups:
Pentaerythritol tetrakis(2-mercaptoacetate) exhibits several notable physical and chemical properties:
Pentaerythritol tetrakis(2-mercaptoacetate) has diverse applications across various fields:
Pentaerythritol tetrakis(2-mercaptoacetate) (CAS 10193-99-4) represents a multifunctional thiol compound with the molecular formula C₁₃H₂₀O₈S₄ and a precise molecular weight of 432.54 g/mol. Its systematic IUPAC name, [3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate, accurately reflects its tetrafunctional ester architecture derived from pentaerythritol (2,2-bis(hydroxymethyl)-1,3-propanediol) and four mercaptoacetic acid units [1] [5]. The molecule exhibits tetrahedral symmetry with four identical arms radiating from a central carbon atom, creating a highly symmetric structure conducive to uniform reactivity. This symmetry is encapsulated in its canonical SMILES representation: C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S, which maps the connectivity of the central quaternary carbon bonded to four -CH₂OC(O)CH₂SH groups [5].
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₈S₄ |
| Exact Mass | 432.004 g/mol |
| Canonical SMILES | C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
| InChIKey | RUDUCNPHDIMQCY-UHFFFAOYSA-N |
| Refractive Index (n) | 1.55 |
| Specific Gravity (20/20°C) | 1.385 g/mL |
Key structural features include:
Despite possessing four chiral centers at the carbon atoms alpha to the thioester groups, pentaerythritol tetrakis(2-mercaptoacetate) displays effective molecular symmetry that reduces configurational complexity. The molecule exists as a racemic mixture of diastereomers due to rapid interconversion at room temperature rather than discrete stereoisomers. This dynamic equilibrium arises from the low energy barrier for rotation (approximately 8-10 kJ/mol) around the C-O bonds connecting the pentaerythritol core to the mercaptoacetate units [5].
Variable-temperature NMR studies reveal two primary conformational states:
Table 2: Conformational Dynamics Parameters
| Parameter | Value | Experimental Method |
|---|---|---|
| Rotational Barrier (C-O) | 8.5 kJ/mol | VT-NMR Spectroscopy |
| Dominant Conformer | Extended (70%) | Molecular Dynamics Simulation |
| S-S Vicinal Distance | 3.8 Å (extended) | X-ray Crystallography* |
| Folding Activation Energy | 22 kJ/mol | Arrhenius Analysis |
| *Estimated from analogous crystalline derivatives |
The absence of observable stereoisomers in chromatographic analyses confirms rapid conformational interconversion exceeding 10⁵ s⁻¹ at ambient conditions. Density Functional Theory (DFT) calculations indicate a preference for gauche conformations around the -CH₂OC(O)- linkages, stabilized by n→π* interactions between oxygen lone pairs and carbonyl groups. This conformational flexibility facilitates cooperative multi-dentate binding in coordination chemistry and enables simultaneous thiol participation in crosslinking reactions without significant steric constraints [1] [5]. The molecular volume, calculated as 385 ų, accommodates diverse orientations during polymerization and complexation events.
Pentaerythritol tetrakis(2-mercaptoacetate) belongs to a broader family of tetra-thiol pentaerythritol derivatives whose properties vary significantly with chain length and heteroatom placement. The most structurally analogous compounds include pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and pentaerythritol tetrathiol (PETT), each demonstrating distinct physicochemical behaviors.
Table 3: Comparative Structural and Physicochemical Properties of Pentaerythritol-Based Tetrathiols
| Property | Tetrakis(2-mercaptoacetate) | Tetrakis(3-mercaptopropionate) (PETMP) | Tetrathiol (PETT) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀O₈S₄ | C₁₇H₂₈O₈S₄ | C₅H₁₂S₄ |
| Molecular Weight (g/mol) | 432.54 | 488.62 | 196.34 |
| C-S Bond Length (Å) | 1.82 | 1.81 | 1.81 |
| S-C-C Angle (°) | 112.5 | 113.4 | 110.8 |
| Log P (20°C) | 1.92 | 2.85 | 3.10 |
| Viscosity (cP, 25°C) | 1,250 | 850 | 180 |
| Thiol pKa | 9.8 ± 0.3 | 10.2 ± 0.2 | 10.5 ± 0.3 |
Electronic and Steric Effects:The proximity of ester groups in tetrakis(2-mercaptoacetate) significantly differentiates it from homologs. Compared to PETMP's longer -S-CH₂-CH₂-C(O)- linkage, the -S-CH₂-C(O)- sequence creates:
Conformational Constraints:While PETMP's methylene spacer provides greater rotational freedom (12 conformers within 5 kJ/mol), tetrakis(2-mercaptoacetate) exhibits only 4 low-energy conformers due to electrostatic repulsion between carbonyl oxygens and sulfur atoms. This constrained flexibility reduces its compatibility with highly sterically demanding reactions but enhances regioselectivity in thiol-ene additions [5] [8].
Reactivity in Polymer Chemistry:The shorter spacer in tetrakis(2-mercaptoacetate) yields higher crosslink density (theoretical: 5.2 × 10⁻³ mol/cm³) versus PETMP (3.8 × 10⁻³ mol/cm³) when identically crosslinked with tetraacrylates. This structural feature translates to:
However, PETMP's longer chain provides superior fracture toughness (K₁c = 0.82 MPa·m⁰·⁵ vs. 0.58 MPa·m⁰·⁵) due to enhanced segmental mobility between crosslinks [5] [7].
Synthetic Versatility:The carboxylic ester functionalities in tetrakis(2-mercaptoacetate) enable post-polymerization modifications inaccessible to non-esterified analogs like PETT. Demonstrated transformations include:
This multifunctionality facilitates applications in specialty adhesives requiring both covalent (thiol-based) and non-covalent (carboxyl-mediated) binding mechanisms. Research shows tetrakis(2-mercaptoacetate)-based adhesives achieve 210% stronger glass-glass bonding versus PETMP analogs when tested underwater, attributable to synergistic hydrogen bonding from carboxylic esters and disulfide crosslinks [5] [8].
Thermal Behavior:Thermogravimetric analysis reveals tetrakis(2-mercaptoacetate) decomposes at 228°C (onset, N₂ atmosphere), approximately 40°C lower than PETMP, due to easier β-ketothiolactone formation via backbiting cyclization. This thermal lability necessitates careful processing but enables templated degradation in recyclable thermosets [5].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: